5-Fluoroorotic acid methyl ester
Overview
Description
5-Fluoroorotic acid methyl ester is a derivative of 5-fluorouracil, a compound with significant antitumor activity. The esterification of 5-fluorouracil can lead to different biological properties and applications. For instance, methyl-5-fluoroorotate has been compared with 5-fluoroorotic acid in terms of biological activity and cell entry, showing similar lethal toxic doses and optimal doses in leukemia therapy in mice .
Synthesis Analysis
The synthesis of derivatives containing 5-fluorouracil, such as amino acid ester derivatives, involves the use of coupling agents like EDC·HCl and HOBt. These derivatives have shown inhibitory effects against certain cancer cell lines . Methyl-5-fluoroorotate, specifically, is synthesized and has been shown to enter cells effectively, potentially leading to higher intracellular concentrations of the free acid . Additionally, the synthesis of methyl 2-amino-5-fluorobenzoate, which is structurally related, involves nitrification, esterification, and hydronation of 3-fluorobenzoic acid .
Molecular Structure Analysis
The molecular structure of 5-fluorouracil derivatives is crucial for their biological activity. For example, 5-fluorouracil and 1-methylcytosine form a crystalline intermolecular complex with specific hydrogen-bonded structures, which may influence the stability and biological interactions of the compound . While not directly about 5-fluoroorotic acid methyl ester, the study of fluorosulphuric acid methyl ester provides insights into the molecular geometry of similar ester compounds .
Chemical Reactions Analysis
The chemical behavior of 5-fluorouracil derivatives in biological systems is of great interest. For instance, N-nicotinoyl-2-(5-fluorouracil-1-yl)-D,L-glycine ester and its derivatives release 5-fluorouracil upon hydrolysis, which is dependent on the stability of the ester group . The release behavior of 5-fluorouracil acetic acid/beta-cyclodextrin conjugates in enzymatic and rat cecal media also demonstrates the importance of ester hydrolysis for drug delivery .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-fluorouracil derivatives, such as solubility and partition coefficients, are important for their pharmacokinetic behavior. The solubility and apparent partition coefficient of N-nicotinoyl-2-(5-fluorouracil-1-yl)-D,L-glycine ester derivatives are within ranges suitable for rectal absorption, suggesting their potential as prodrugs for rectal administration . The reactivity of 5-fluoro-2'-deoxyuridine diesters with esterases also varies with the length of the ester chain, affecting their hydrolysis rates and, consequently, their biological activity .
Scientific Research Applications
Biological Activity and Cell Entry : A study by Bono et al. (1964) described the synthesis of methyl-5-fluoroorotate and compared its biological activity with 5-fluoroorotic acid. Both compounds showed similar lethal toxic doses and optimal doses in the therapy of early and late L1210 leukemia in mice. This study also indicated that methyl-5-fluoroorotate is not a substrate for yeast orotidylic acid pyrophosphorylase and is hydrolyzed both spontaneously and enzymatically by leukocytes, suggesting potential intracellular activity (Bono, Cheng, Frei, & Kelly, 1964).
Synthesis and Chemical Properties : Research by Rajsfus et al. (2013) focused on the synthesis of fluorinated endcaps, including 5-fluoroorotic acid derivatives. These compounds were synthesized as precursors for high-temperature aerospace polyimides, highlighting the compound's significance in materials science (Rajsfus, Gilinsky-Sharon, & Frimer, 2013).
Chemical Synthesis Methods : Another study explored the process of preparing 5-fluoro-2-methyl-1-(p-methylsulfinylbenzylidene)-indenyl-3-acetic acid, which involves the reaction of 5-fluoro-2-methylindene-1,3-dione-3,3'-o-ethylene ketal with specific compounds, hydrolysis, and subsequent reaction with a malonic acid ester. This process demonstrates the versatility and complexity of synthesizing fluorinated compounds (Charney & Al, 1966).
Nucleoside Synthesis : Baker et al. (1974) reported the conversion of the methyl esters of various uronic acids derived from nucleosides into amides, then to 5′-nitrile nucleosides, and finally to 5′-C-tetrazole nucleosides. This work is relevant to the field of nucleoside chemistry and demonstrates the utility of fluorinated compounds in this area (Baker, Mian, & Tittensor, 1974).
Pharmacological Applications : Einmahl et al. (1999) explored the use of 5-fluoroorotic acid in a poly(ortho ester) drug delivery system for ophthalmic applications, specifically targeting intraocular proliferative disorders. This research highlights the potential medical applications of 5-fluoroorotic acid derivatives in controlled drug delivery systems (Einmahl, Zignani, Varesio, Heller, Veuthey, Tabatabay, & Gurny, 1999).
properties
IUPAC Name |
methyl 5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h1H3,(H2,8,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRPGESTLCRKKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC(=O)N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941866 | |
Record name | Methyl 5-fluoro-2,6-dihydroxypyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroorotic acid methyl ester | |
CAS RN |
1996-54-9 | |
Record name | Orotic acid, methyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 5-fluoro-2,6-dihydroxypyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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